molecular formula C14H21ClN2O2 B3021640 Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride CAS No. 1822845-38-4

Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride

Cat. No.: B3021640
CAS No.: 1822845-38-4
M. Wt: 284.78
InChI Key: VSBBWZCPQMJAFV-UHFFFAOYSA-N
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Description

Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its colorless to yellow sticky oil to semi-solid physical form and is typically stored at temperatures between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and solvent extraction to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3-ethylpiperidin-3-yl)carbamate hydrochloride
  • Benzyl (3-propylpiperidin-3-yl)carbamate hydrochloride
  • Benzyl (3-isopropylpiperidin-3-yl)carbamate hydrochloride

Uniqueness

Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the piperidine ring. This structural variation can influence its chemical reactivity, biological activity, and overall efficacy in various applications .

Properties

IUPAC Name

benzyl N-(3-methylpiperidin-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(8-5-9-15-11-14)16-13(17)18-10-12-6-3-2-4-7-12;/h2-4,6-7,15H,5,8-11H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBBWZCPQMJAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857322
Record name Benzyl (3-methylpiperidin-3-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158759-12-6
Record name Benzyl (3-methylpiperidin-3-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride
Reactant of Route 2
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride
Reactant of Route 3
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride
Reactant of Route 4
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride
Reactant of Route 5
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride
Reactant of Route 6
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride

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